molecular formula C9H12BrN3O B10907623 (4-bromo-1-methyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone

(4-bromo-1-methyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B10907623
M. Wt: 258.12 g/mol
InChI Key: VYYBYUHBDJNDRI-UHFFFAOYSA-N
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Description

(4-bromo-1-methyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone is a chemical compound that features a pyrazole ring substituted with a bromine atom and a methyl group, along with a pyrrolidine ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-1-methyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of automated systems can also help in scaling up the production process while maintaining the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-bromo-1-methyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in the formation of various substituted pyrazole derivatives .

Scientific Research Applications

(4-bromo-1-methyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-bromo-1-methyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-bromo-1-methyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone apart from similar compounds is its unique combination of the pyrazole and pyrrolidine rings, which may confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H12BrN3O

Molecular Weight

258.12 g/mol

IUPAC Name

(4-bromo-1-methylpyrazol-3-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C9H12BrN3O/c1-12-6-7(10)8(11-12)9(14)13-4-2-3-5-13/h6H,2-5H2,1H3

InChI Key

VYYBYUHBDJNDRI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)N2CCCC2)Br

Origin of Product

United States

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